molecular formula C21H21BrN2O8 B11603680 5'-Ethyl 3'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Ethyl 3'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11603680
M. Wt: 509.3 g/mol
InChI Key: GJXAUQXONWGLIU-UHFFFAOYSA-N
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Description

5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of 5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro structure can be introduced through a cyclization reaction involving a suitable precursor. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C21H21BrN2O8

Molecular Weight

509.3 g/mol

IUPAC Name

5-O'-ethyl 3-O'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C21H21BrN2O8/c1-4-30-14(25)9-13-15(19(27)31-5-2)21(16(17(23)32-13)18(26)29-3)11-8-10(22)6-7-12(11)24-20(21)28/h6-8H,4-5,9,23H2,1-3H3,(H,24,28)

InChI Key

GJXAUQXONWGLIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OCC

Origin of Product

United States

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